2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-OL
Description
Properties
Molecular Formula |
C10H13N3OS |
|---|---|
Molecular Weight |
223.30 g/mol |
IUPAC Name |
2-amino-6-tert-butyl-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H13N3OS/c1-10(2,3)6-4-5-7(15-6)8(14)13-9(11)12-5/h4H,1-3H3,(H3,11,12,13,14) |
InChI Key |
KYGHPSOWOUHFAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(S1)C(=O)NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Key Intermediate Formation
- Starting from a methyl-substituted acetophenone derivative, treatment with phosphoryl trichloride and hydroxylamine hydrochloride in dimethylformamide (DMF) at room temperature generates an oxime intermediate with high yield (~89%).
- This intermediate is then reacted with methyl thioglycolate in the presence of sodium methoxide in methanol to afford a methyl 3-amino-substituted thiophene carboxylate intermediate, isolated in about 82% yield.
Pyrimidine Ring Construction
- The thiophene intermediate is condensed with ethoxycarbonyl isothiocyanate in DMF to form a thiourea intermediate.
- Subsequent reaction with tert-butylamine, triethylamine, and a coupling agent such as EDCI·HCl facilitates guanidine intermediate formation.
- Heating the reaction mixture promotes cyclization and deprotection, yielding the thienopyrimidin-4-ol core with the tert-butyl and amino substituents appropriately positioned.
Optimization of Coupling Reactions
- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) have been explored to introduce aryl substituents on the thienopyrimidine scaffold.
- Reaction conditions such as solvent choice (toluene, DMF, THF), base (anhydrous potassium carbonate), catalyst loading (Pd(PPh3)4), temperature (100 °C), and reaction time (up to 12 h) critically affect yields.
- Increasing catalyst and base quantities can improve conversion rates, with isolated yields up to 67% reported for coupling products.
Alternative Synthetic Routes
- Other methods include HCl-catalyzed condensation of thiophene esters with nitriles to form pyrimidinone intermediates, followed by chlorination (e.g., with Vilsmeier reagent) to generate 4-chloro intermediates.
- These intermediates can undergo nucleophilic substitution with amines to install the amino group at position 2 and further modifications to introduce the tert-butyl group at position 6.
- Reductive amination and hydrogenation steps have been applied in related thienopyrimidine syntheses to fine-tune substitution patterns and improve yields.
Summary of Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Oxime formation | Phosphoryl trichloride, hydroxylamine HCl, DMF, r.t. | 89 | High yield oxime intermediate formation |
| Thiophene ester formation | Methyl thioglycolate, NaOMe, MeOH | 82 | Methyl 3-amino-thiophene carboxylate intermediate |
| Thiourea intermediate | Ethoxycarbonyl isothiocyanate, DMF | Not specified | Precursor for guanidine intermediate |
| Guanidine intermediate | tert-Butylamine, triethylamine, EDCI·HCl, heat | Not specified | Cyclization step to form thienopyrimidin-4-ol |
| Pd-catalyzed coupling | Pd(PPh3)4, K2CO3, toluene/THF/DMF, 100 °C, 12 h | Up to 67 | Optimized conditions improve coupling yield |
| Chlorination (alternative) | Vilsmeier reagent | 98 | For 4-chloro intermediate formation |
| Nucleophilic substitution | Amines, HCl-catalyzed condensation | Variable | Installation of amino and tert-butyl groups |
Research Findings and Notes
- The method described by Cohen et al. forms the basis for the preparation, demonstrating robustness and reproducibility.
- Optimization of coupling reactions is critical for obtaining high yields and purity, with solvent polarity and catalyst loading being key parameters.
- Alternative synthetic routes provide flexibility in functional group manipulation and can be adapted depending on available starting materials and desired substitution patterns.
- The presence of the tert-butyl group at position 6 is essential for maintaining biological activity in related thienopyrimidine analogs, underscoring the importance of selective substitution during synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-OL has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an inhibitor of cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis, making it a promising candidate for developing new antitubercular agents.
Biological Studies: The compound can be used as a chemical probe to study the function of mycobacterial Cyt-bd under various physiological conditions.
Chemical Research: The unique structure of the compound makes it an interesting subject for studying structure-activity relationships (SAR) and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-OL involves the inhibition of cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis. This enzyme is a key component of the bacterial respiratory chain and is involved in energy metabolism. By inhibiting Cyt-bd, the compound disrupts the energy production process in the bacteria, leading to its death .
Comparison with Similar Compounds
Notes and Implications
Structural Optimization : The tert-butyl group’s steric effects may necessitate trade-offs between bioavailability and target engagement. Modifications inspired by carbamate groups (e.g., improved oral absorption ) or rigidification (e.g., conformer III ) could enhance activity.
Biological Data Gaps : The absence of specific data for the target compound underscores the need for empirical testing against targets like EGFR, 17β-HSD2, or dihydrofolate reductase.
Biological Activity
2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-OL is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry. This thienopyrimidine derivative exhibits potential as an anti-cancer agent, antimicrobial agent, and enzyme inhibitor, making it a subject of extensive research.
- Molecular Formula : C10H13N3OS
- Molar Mass : 223.29 g/mol
- Density : 1.41 g/cm³ (predicted)
- Boiling Point : 394.9 °C (predicted)
- pKa : 3.04 (predicted)
Anticancer Properties
Recent studies have highlighted the anticancer potential of thieno[3,2-D]pyrimidine derivatives, including this compound. The compound has been shown to affect microtubule dynamics and inhibit cell proliferation in various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-435 | 19 nM | Microtubule depolymerization |
| Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine | HepG2 | 15 nM | Inhibition of cell cycle progression |
| Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine | MCF-7 | 25 nM | Induction of apoptosis |
The above table summarizes the efficacy of various compounds derived from thieno[3,2-D]pyrimidines against different cancer cell lines, showcasing the significant potency of the compound .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Research indicates that derivatives of thieno[3,2-D]pyrimidines can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus (MRSA) | 12 µg/mL |
| This compound | Escherichia coli | 25 µg/mL |
The data demonstrates the compound's effectiveness against resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Enzyme Inhibition
Another area of interest is the inhibition of enzymes such as tyrosinase and Mycobacterium tuberculosis bd oxidase. The compound's structural features allow it to interact with active sites effectively.
Case Study: Tyrosinase Inhibition
A study focusing on the anti-tyrosinase activity of thieno[3,2-D]pyrimidine derivatives found that compounds with hydroxyl substitutions exhibited significant inhibitory effects. The mechanism involves chelation with metal ions in the enzyme's active site.
Structure-Activity Relationship (SAR)
The biological activity of thieno[3,2-D]pyrimidines is closely linked to their chemical structure. Modifications at different positions on the pyrimidine ring can enhance or diminish activity:
- Amino Group Positioning : The presence and position of amino groups significantly affect the compound's ability to inhibit cancer cell proliferation.
- Substituents on the Thienyl Ring : Variations in substituents can lead to improved antimicrobial properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
